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molecular formula C15H12F2N2O B8402064 3,5-Difluoro-4-(4-methoxy-benzylamino)-benzonitrile

3,5-Difluoro-4-(4-methoxy-benzylamino)-benzonitrile

Cat. No. B8402064
M. Wt: 274.26 g/mol
InChI Key: WZWYBRPZSHGJKD-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To acetonitrile solution (500 ml) of 3,4,5-trifluoro-benzonitrile (15.0 g, 95.5 mmol), N-ethyldiisopropylamine (33.3 ml, 191 mmol) and 4-methoxy-benzylamine (24.9 ml, 191 mmol) were added, followed by refluxing for 21 hours. The solvent was distilled off under reduced pressure, followed by dissolution in ethyl acetate (500 ml), which was washed with saturated aqueous sodium chloride solution (200 ml). After the organic layer was dried over sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane), to obtain the desired compound (26.2 g, quant.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1F)[C:5]#[N:6].C(N(C(C)C)C(C)C)C.[CH3:21][O:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][NH2:28])=[CH:25][CH:24]=1>C(#N)C>[F:11][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([F:1])[C:9]=1[NH:28][CH2:27][C:26]1[CH:29]=[CH:30][C:23]([O:22][CH3:21])=[CH:24][CH:25]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1F)F
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
24.9 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 21 hours
Duration
21 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
followed by dissolution in ethyl acetate (500 ml)
WASH
Type
WASH
Details
which was washed with saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C#N)C=C(C1NCC1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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